

physical and chemical properties of 4-(Diethylamino)salicylaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Diethylamino)salicylaldehyde

Cat. No.: B093021

[Get Quote](#)

An In-depth Technical Guide to 4-(Diethylamino)salicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Diethylamino)salicylaldehyde, with CAS number 17754-90-4, is a versatile organic compound that serves as a crucial intermediate in various synthetic processes.^{[1][2][3]} Structurally, it is a derivative of salicylaldehyde featuring a diethylamino substituent, which imparts unique electronic and chemical properties.^[4] This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-(Diethylamino)salicylaldehyde**, detailed experimental protocols for its synthesis, and a summary of its applications, particularly in the manufacturing of dyes and as a ligand in coordination chemistry.^{[2][3]} All quantitative data are presented in structured tables for clarity and ease of comparison.

Core Physical and Chemical Properties

4-(Diethylamino)salicylaldehyde is typically a pale brown, beige, or yellow to purple crystalline powder.^{[1][4][5][6]} It is known to be sensitive to air and should be stored in a dark, dry place at room temperature.^{[1][6]} The compound is insoluble in water but shows solubility in various organic solvents.^{[1][6]}

Identifier	Value
IUPAC Name	4-(diethylamino)-2-hydroxybenzaldehyde[7][8]
Synonyms	4-Diethylamino-2-hydroxybenzaldehyde, p-(Diethylamino)salicylaldehyde[8][9]
CAS Number	17754-90-4[1][7]
Molecular Formula	C ₁₁ H ₁₅ NO ₂ [1][6][7]
Molecular Weight	193.24 g/mol [1][8]
InChI Key	XFVZSRRZZNLWBW-UHFFFAOYSA-N[1][7]
SMILES	CCN(CC)c1ccc(C=O)c(O)c1

Physical Property	Value
Appearance	Pale brown to pink to purple powder or crystalline powder[1][5][6]
Melting Point	60-62 °C[1][6][10]
Boiling Point	329.46°C (rough estimate)[1][5]
Density	1.0945 g/cm ³ (rough estimate)[1][5]
Flash Point	152.3°C[6]
pKa	8.29 ± 0.10 (Predicted)[1][6]
Refractive Index	1.5041 (estimate)[1][5]

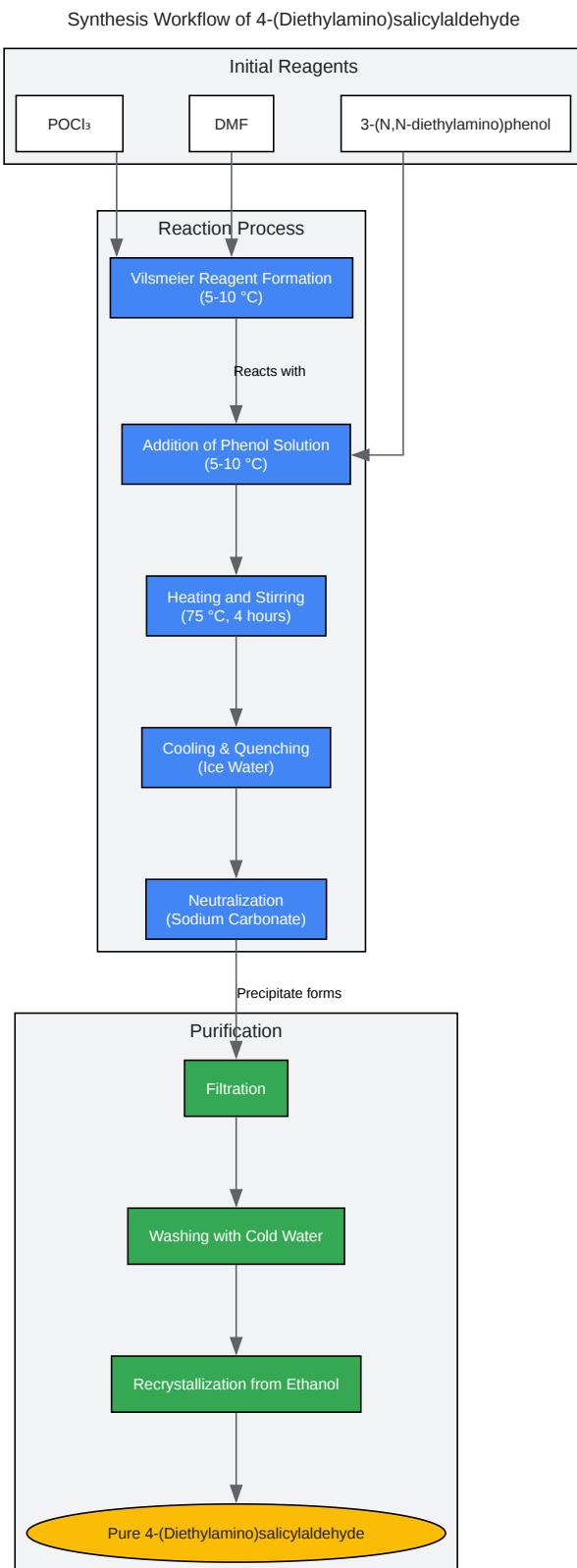
Solubility	Solvent
Insoluble	Water[1][6]
Slightly Soluble	DMSO, Methanol[1][5][6]
Soluble	Ethanol, Acetone, Benzene, Ether, Dilute Hydrochloric Acid[6][11]

Synthesis of 4-(Diethylamino)salicylaldehyde

The synthesis of **4-(Diethylamino)salicylaldehyde** is commonly achieved through the Vilsmeier-Haack reaction. This formylation reaction utilizes 3-(N,N-diethylamino)phenol as the starting material, with a mixture of phosphorus oxychloride (POCl_3) and N,N-dimethylformamide (DMF) serving as the formylating agent.[1][5]

Experimental Protocol: Vilsmeier-Haack Reaction

This protocol describes the synthesis of **4-(Diethylamino)salicylaldehyde** from 3-(N,N-diethylamino)phenol.


Materials:

- 3-(N,N-diethylamino)phenol
- N,N-dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- Sodium carbonate solution
- Ice water
- Ethanol (for recrystallization)

Procedure:

- Vilsmeier Reagent Formation: The reaction system temperature is maintained at 5-10 °C under constant stirring.[1][5] Phosphorus oxychloride (POCl_3 , 0.03 mol) is added dropwise to N,N-dimethylformamide (DMF, 0.05 mol).[1][5]
- Addition of Phenol: A solution of 3-(N,N-diethylamino)phenol (0.01 mmol) dissolved in DMF (6 mL) is slowly added to the cooled mixture at the same temperature (5-10 °C).[1][5]
- Reaction: The reaction mixture is then stirred at a constant temperature of 75 °C for 4 hours. [1][5]

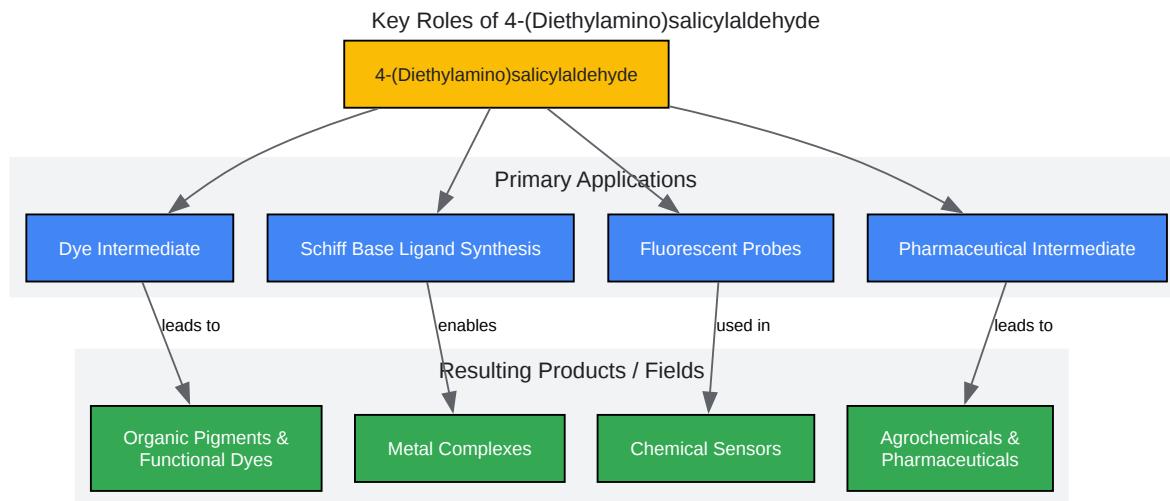
- Work-up: After the reaction is complete, the mixture is cooled to room temperature and slowly poured into 60 mL of ice water.[1][5]
- Neutralization and Precipitation: The solution is neutralized with a sodium carbonate solution, which causes a brown solid to precipitate.[1][5]
- Purification: The solid product is collected by filtration, washed with cold water, and then dried.[1][5] The pure **4-(diethylamino)salicylaldehyde** is obtained by recrystallization from ethanol, yielding a final product with a melting point of 62 °C.[1][5] The typical yield for this process is around 80%. [1][5]

[Click to download full resolution via product page](#)

Caption: Vilsmeier-Haack synthesis of **4-(Diethylamino)salicylaldehyde**.

Spectral Data

Spectral analysis is crucial for the characterization of **4-(Diethylamino)salicylaldehyde**. Key spectral data are summarized below.


Spectral Data Type	Description
¹ H NMR	Spectrum available for structural confirmation. [12]
¹³ C NMR	Spectrum available for structural analysis. [12]
Mass Spectrometry (MS)	Spectrum available for molecular weight determination. [12]
Infrared (IR)	Spectrum available for functional group identification. [12]
Raman Spectroscopy	FT-Raman spectrum available. [13]

Applications in Research and Development

4-(Diethylamino)salicylaldehyde is a valuable building block in organic synthesis with several key applications.

- **Dye Intermediate:** It is a pivotal intermediate in the manufacture of organic pigments and functional dyes, including fluorescent yellows, oranges, and reds.
[\[2\]](#)
[\[3\]](#)
[\[6\]](#) Its structure is ideal for creating dyes with high brightness and colorfastness.
[\[3\]](#)
- **Schiff Base Ligand Synthesis:** The compound is frequently used in the synthesis of Schiff-base ligands through monocondensation with various amines, such as diaminomaleonitrile.
[\[1\]](#)
[\[5\]](#) These ligands are important in coordination chemistry and have been used to form metal complexes with elements like nickel.
[\[14\]](#)
- **Fluorescent Probes:** As a coumarin derivative, it has applications as a fluorescent probe for detecting proton transfer and metal ions.
[\[15\]](#)
- **Organic Synthesis:** Its reactive aldehyde and hydroxyl groups make it a versatile intermediate for constructing complex heterocyclic molecules used in the synthesis of

pharmaceuticals and agrochemicals.[2]

[Click to download full resolution via product page](#)

Caption: Applications of **4-(Diethylamino)salicylaldehyde** in synthesis.

Safety and Handling

4-(Diethylamino)salicylaldehyde is classified as an irritant.[6][16] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][11] Some sources also list H401 (Toxic to aquatic life) and H411 (Toxic to aquatic life with long lasting effects).[17][18]
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][11][19]

- Personal Protective Equipment (PPE): Recommended PPE includes gloves, eyeshields, and a dust mask (type N95).
- Storage: Store in a cool, dry, dark place in a tightly sealed container.[1][6][16] The compound is sensitive to air.[1][6]

Conclusion

4-(Diethylamino)salicylaldehyde is a highly valuable and versatile chemical intermediate. Its distinct physical and chemical properties, stemming from the combination of a salicylaldehyde core and a diethylamino group, make it indispensable in the synthesis of a wide range of products. For researchers and professionals in drug development and materials science, a thorough understanding of its synthesis, properties, and applications is essential for leveraging its full potential in creating novel dyes, ligands, and complex organic molecules. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its irritant properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 4-(Diethylamino)salicylaldehyde | 17754-90-4 [chemicalbook.com]
2. nbinno.com [nbinno.com]
3. nbinno.com [nbinno.com]
4. Page loading... [wap.guidechem.com]
5. 4-(Diethylamino)salicylaldehyde CAS#: 17754-90-4 [m.chemicalbook.com]
6. chembk.com [chembk.com]
7. 4-(Diethylamino)salicylaldehyde, 98% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
8. 4-(Diethylamino)-2-hydroxybenzaldehyde | C11H15NO2 | CID 87293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-(Diethylamino)salicylaldehyde | SIELC Technologies [sielc.com]
- 10. 4-(二乙氨基)水杨醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 4-(Diethylamino)salicylaldehyde, CAS No. 17754-90-4 - iChemical [ichemical.com]
- 12. 4-(Diethylamino)salicylaldehyde(17754-90-4) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 4-(Diethylamino)salicylaldehyde 98 17754-90-4 [sigmaaldrich.com]
- 15. 4-(N,N-Diethylamino)salicylaldehyde | 17754-90-4 | FD38639 [biosynth.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. 4-(Diethylamino)salicylaldehyde | 17754-90-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 18. aksci.com [aksci.com]
- 19. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-(Diethylamino)salicylaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093021#physical-and-chemical-properties-of-4-diethylamino-salicylaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com